molecular formula C19H11NO4 B8033882 Norsanguinarine CAS No. 5157-23-3

Norsanguinarine

Cat. No. B8033882
CAS RN: 5157-23-3
M. Wt: 317.3 g/mol
InChI Key: CNXVDVMAYXLWPD-UHFFFAOYSA-N
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Description

Norsanguinarine is a member of phenanthridines.
5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁴,²².0¹⁷,²¹]tetracosa-1(13),2(10),3,8,11,14(22),15,17(21),23-nonaene is a natural product found in Fumaria indica, Corydalis balansae, and other organisms with data available.

Scientific Research Applications

  • Alkaloids from Callus Tissue of Papaver somniferum : This study identified norsanguinarine as an alkaloid isolated from the callus tissue of the opium poppy, highlighting its potential for various pharmacological applications (Furuya, Ikuta, & Syōno, 1972).

  • Antifungal Activity of the Alkaloids from Eschscholtzia californica : The study demonstrated the antifungal properties of this compound against various phytopathogenic fungi, suggesting its potential in agricultural and pharmaceutical applications (Singh et al., 2009).

  • Theoretical and Experimental NMR Chemical Shifts of this compound and Norchelerythrine : This research provides detailed NMR spectroscopy analysis of this compound, which is crucial for understanding its chemical properties and potential applications in chemical and pharmaceutical research (Toušek, Dostál, & Marek, 2004).

  • Alkaloids from a Tibetan Medicine Meconopsis quintuplinervia Regel : The study highlights the isolation of this compound from the Tibetan medicine Meconopsis quintuplinervia Regel, used for treating hepatitis and tuberculosis, indicating its potential medicinal properties (Shang et al., 2003).

  • Alkaloids of Fumaria vaillantii : This research identifies this compound among various alkaloids isolated from the plant Fumaria vaillantii, suggesting its potential role in botanical and pharmaceutical studies (Şener et al., 1983).

  • Reconstitution of a 10-Gene Pathway for Synthesis of the Plant Alkaloid Dihydrosanguinarine in Saccharomyces cerevisiae : This study explores the biosynthesis of dihydrosanguinarine and its derivatives, including this compound, in yeast, highlighting the potential for biotechnological production of these alkaloids (Fossati et al., 2014).

  • New Tetrahydroprotoberberine N-oxide Alkaloids and Cytotoxic Constituents of Corydalis tashiroi : This research shows the isolation of this compound from Corydalis tashiroi and examines its cytotoxic activities, indicating its potential use in cancer research (Chen, Duh, & Chen, 1999).

properties

IUPAC Name

5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXVDVMAYXLWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965891
Record name 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norsanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

522-30-5, 5157-23-3
Record name Norsanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norsanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norsanguinarine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norsanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

285 - 287 °C
Record name Norsanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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